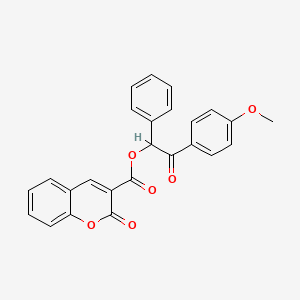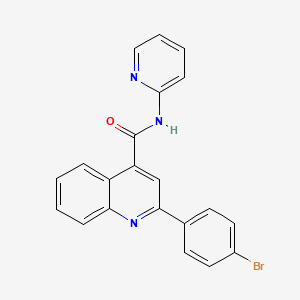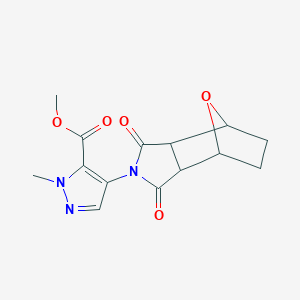
1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesisThe reaction conditions often require the use of organometallic reagents, such as organolithium or Grignard reagents, under controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学的研究の応用
1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
類似化合物との比較
- 1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness: 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of both 4-methylphenyl and 6-methyl-2-pyridyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
特性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-11-16(12-10-14)26-19-6-4-7-20(27)17(19)13-18(23(26)29)22(28)25-21-8-3-5-15(2)24-21/h3,5,8-13H,4,6-7H2,1-2H3,(H,24,25,28) |
InChIキー |
RXRUJDMKIQRKGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CC=CC(=N4)C)C(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10889011.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate](/img/structure/B10889017.png)
![1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10889029.png)
![(2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10889037.png)
![4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10889042.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889046.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B10889052.png)

![1,3-Benzodioxol-5-yl[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10889062.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B10889065.png)

![2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B10889090.png)
![(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10889091.png)

